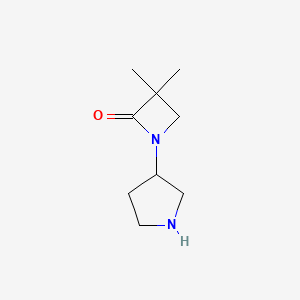

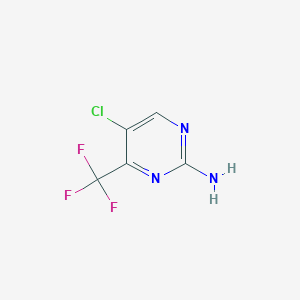

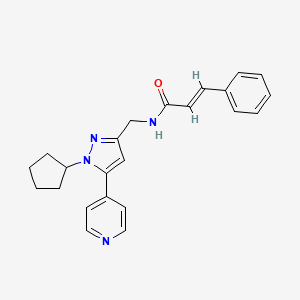

![molecular formula C16H15ClN2O4S B3001248 Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate CAS No. 1009520-62-0](/img/structure/B3001248.png)

Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Novel Compounds : The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides leads to the formation of previously undescribed compounds with potential for various applications in medicinal chemistry and drug development (Medvedevat et al., 2015).

Preparation of Carboxamides and 4,5-Dihydro-1H-imidazol-5-ones : Utilizing reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides, a series of carboxamides and 4,5-dihydro-1H-imidazol-5-ones were synthesized, highlighting the versatility of this compound in organic synthesis (Sedlák et al., 2008).

Cyclization Reactions : Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate leads to the formation of various heterocyclic compounds, demonstrating the compound's utility in producing diverse chemical structures (Shikhaliev et al., 2008).

Applications in Medicinal Chemistry

Allosteric Enhancer Activity : A series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives showed potent allosteric enhancer activity at the A1 adenosine receptor, indicating potential pharmaceutical applications (Romagnoli et al., 2012).

Synthesis of Dipeptide Mimics and Templates : A study demonstrated the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, acting as dipeptide mimics and templates, which could have implications in drug design and protein interaction studies (Limbach et al., 2009).

Advanced Material Synthesis

Crystal Structure Determination : The synthesis and crystal structure determination of compounds related to methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate provided insights into their molecular conformation and potential applications in materials science (Lee et al., 2009).

Thiophene Derivative Synthesis : The synthesis of various thiophene derivatives, including those involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride, contributes to the development of new materials with unique electronic and optical properties (Savinov et al., 1984).

Mécanisme D'action

Target of Action

Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate is a synthetic thiophene derivative . Thiophene and its derivatives are known to interact with a wide range of targets, including kinases . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if it acts as a kinase inhibitor, it could affect signal transduction pathways, leading to changes in cell proliferation, differentiation, and survival .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a kinase inhibitor, it could lead to the inhibition of cell proliferation and induction of apoptosis .

Propriétés

IUPAC Name |

methyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c1-23-12(20)8-10-15(21)18-6-7-19(10)16(22)14-13(17)9-4-2-3-5-11(9)24-14/h2-5,10H,6-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYGFENINIRPHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

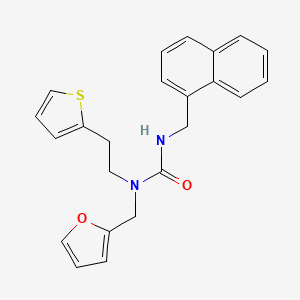

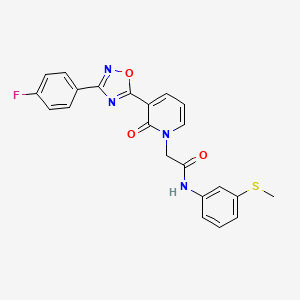

![N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(3-hydroxypropyl)acetamide](/img/structure/B3001175.png)

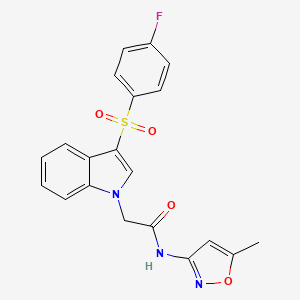

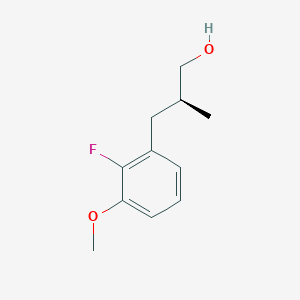

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)

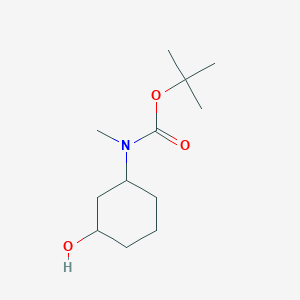

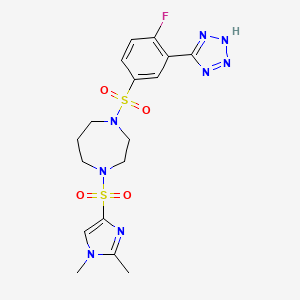

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)